

The Indophenol Reaction: A Comprehensive Technical Guide to Gibbs' Reagent and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dibromoquinone-4-chlorimide**

Cat. No.: **B153419**

[Get Quote](#)

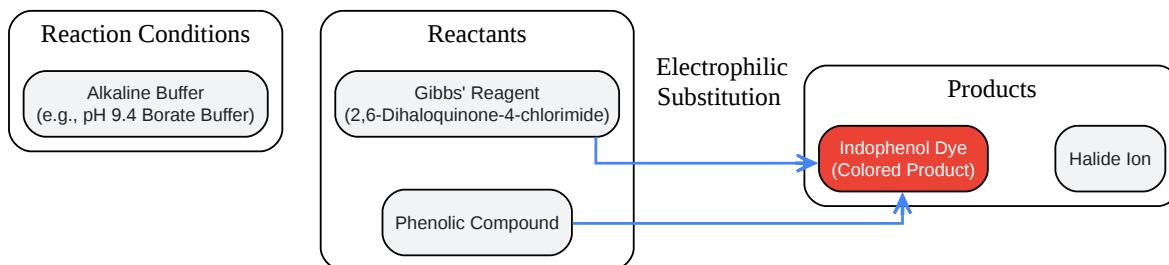
This guide provides an in-depth exploration of **2,6-Dibromoquinone-4-chlorimide**, widely known as Gibbs' reagent, a chromogenic agent pivotal in the colorimetric detection of phenols and other similarly reactive compounds. This document will delve into the nuances of its chemical identity, including its chlorinated analog which also shares the "Gibbs' reagent" name, its mechanism of action, practical applications, and detailed protocols for its use in research and development.

Section 1: Unraveling the Identity of Gibbs' Reagent

The term "Gibbs' reagent" is most accurately associated with **2,6-Dibromoquinone-4-chlorimide**. However, it is crucial for researchers to be aware that a closely related compound, 2,6-Dichloroquinone-4-chloroimide, is also frequently referred to by the same name and used in similar applications.^{[1][2]} To ensure clarity and reproducibility in experimental work, it is imperative to identify the specific reagent being used, primarily by its Chemical Abstracts Service (CAS) number.

Chemical Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for both the dibromo and dichloro derivatives is provided below to aid in the precise identification of these reagents.


Identifier	2,6-Dibromoquinone-4-chlorimide	2,6-Dichloroquinone-4-chloroimide
Primary Name	2,6-Dibromoquinone-4-chlorimide	2,6-Dichloroquinone-4-chloroimide
Common Synonym	Gibbs' reagent	Gibbs' reagent ^{[1][3][4]}
Other Synonyms	2,6-Dibromo-N-chloro-p-benzoquinoneimine ^[5] , BQC reagent, 2,6-Dibromo-N-chloro-p-quinone monoimine ^[6]	N,2,6-Trichloro-p-benzoquinoneimine ^[1] , 2,6-Dichloroquinone chloroimide ^[2]
CAS Number	537-45-1 ^[5]	101-38-2 ^[3]
Molecular Formula	C ₆ H ₂ Br ₂ ClNO ^[5]	C ₆ H ₂ Cl ₃ NO ^[3]

Section 2: The Underlying Chemistry: Mechanism of the Gibbs Reaction

The utility of Gibbs' reagent in analytical chemistry stems from its reaction with phenolic compounds to produce a distinctly colored indophenol dye.^{[3][7]} This reaction, known as the Gibbs reaction, is typically carried out in an alkaline medium, with a pH of approximately 9.4 being optimal for the color development.^{[7][8]}

The reaction proceeds via an electrophilic substitution mechanism. In the alkaline solution, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the Gibbs' reagent, leading to the formation of an intermediate which subsequently eliminates a halide ion to form the indophenol product. The resulting conjugated system is responsible for the characteristic blue or indigo color, which can be quantified spectrophotometrically.^{[6][9]}

For phenols with an unsubstituted para-position, the reaction is generally straightforward. However, phenols with a substituent at the para-position may either not react or react through a displacement of the para-substituent, particularly if it is an electronegative group.^[10]

[Click to download full resolution via product page](#)

A simplified workflow of the Gibbs reaction.

Section 3: Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Gibbs' reagent and its analog.

Physicochemical Properties

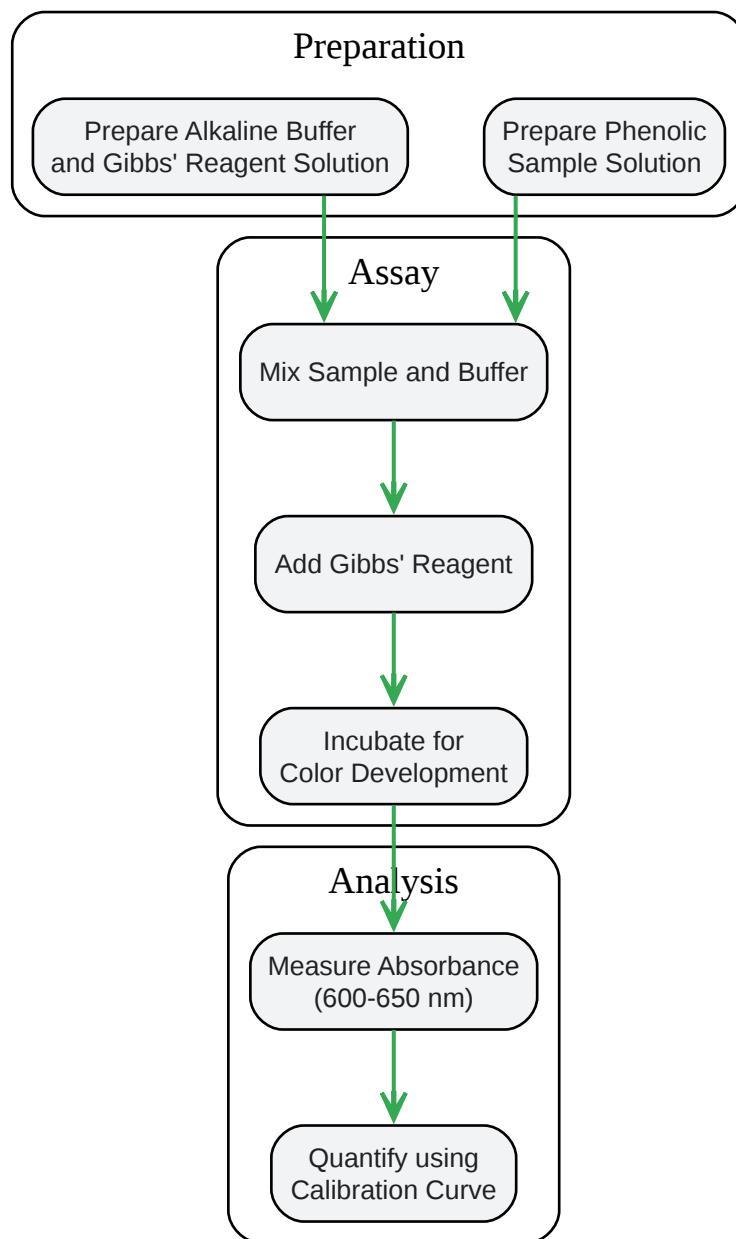
Property	2,6-Dibromoquinone-4-chlorimide	2,6-Dichloroquinone-4-chloroimide
Molecular Weight	299.35 g/mol [5]	210.45 g/mol [11]
Appearance	Yellow to ochre-colored powder or fine crystals[12]	Pale yellow or greenish-yellow crystalline powder[13]
Melting Point	83 °C	65-67 °C[11]
Solubility	Insoluble in water. Soluble in chloroform, acetone, ethanol, and ether.	Practically insoluble in water; soluble in ethanol and dilute alkaline solutions.[13]
Storage Temperature	2-8°C	2-8°C[11]

Safety and Handling

Both the dibromo- and dichloro- derivatives of Gibbs' reagent are hazardous materials and must be handled with appropriate safety precautions.

- **Hazards:** These compounds are highly sensitive to heat and may explode at elevated temperatures (explodes at 120°C for the dibromo derivative).[7][12] They are harmful if inhaled or comes into contact with skin, and can cause serious eye irritation.[4]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling these reagents. Work should be conducted in a well-ventilated fume hood.[14]
- **Storage:** Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed and protected from light and air.[12]
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Small quantities may be evaporated in a fume hood, while larger quantities may require incineration by a specialized disposal company.[14]

Section 4: Experimental Protocol for Phenol Detection


The following is a generalized, yet detailed, protocol for the colorimetric determination of phenols using Gibbs' reagent. It is essential to optimize this protocol for specific applications and to validate the method accordingly.

Reagent Preparation

- **Alkaline Buffer Solution (pH 9.4):** Prepare a borate buffer by dissolving an appropriate amount of sodium tetraborate in distilled water and adjusting the pH to 9.4 with a solution of sodium hydroxide or hydrochloric acid.
- **Gibbs' Reagent Solution:** Prepare a fresh solution of **2,6-dibromoquinone-4-chlorimide** or 2,6-dichloroquinone-4-chloroimide in a suitable solvent such as ethanol. A typical concentration is in the range of 0.1-1.0% (w/v), but this should be optimized for the specific application.[5]

Assay Procedure

- Sample Preparation: Prepare the sample containing the phenolic compound of interest in a suitable solvent. The concentration should be adjusted to fall within the linear range of the assay.
- Reaction Mixture: In a suitable reaction vessel (e.g., a test tube or a microplate well), combine a known volume of the sample with the alkaline buffer solution.
- Initiation of Reaction: Add a specific volume of the Gibbs' reagent solution to the reaction mixture and mix thoroughly.
- Incubation: Allow the reaction to proceed for a defined period, typically 15-30 minutes, at room temperature to allow for full color development.[5]
- Measurement: Measure the absorbance of the resulting blue-colored solution at its maximum absorbance wavelength (λ_{max}), which is typically in the range of 600-650 nm, using a spectrophotometer.[5]
- Quantification: Determine the concentration of the phenolic compound in the sample by comparing its absorbance to a calibration curve prepared using a standard solution of a known phenol, such as phenol or gallic acid.[5]

[Click to download full resolution via product page](#)

A step-by-step workflow for phenol detection using Gibbs' reagent.

Considerations and Interferences

- Specificity: The Gibbs reaction is not specific to a single phenolic compound and will react with a variety of phenols. This can be a limitation when analyzing complex mixtures.[15]

- pH Dependence: The rate of color development is highly dependent on pH, so precise control of the buffer pH is critical for reproducible results.[1]
- Interferences: Certain compounds can interfere with the Gibbs reaction. Reducing agents, such as ascorbic acid and thiols, can bleach the colored indophenol product, leading to inaccurate results. Aromatic amines can also react with Gibbs' reagent to produce colored products, which can be a source of interference.[16]

Section 5: Applications in Research and Drug Development

The simplicity and sensitivity of the Gibbs reaction have led to its widespread use in various fields, including:

- Pharmaceutical Analysis: For the quantification of phenolic drugs and the detection of phenolic impurities in drug formulations.[17]
- Food and Beverage Industry: To determine the total phenolic content in products such as wine, tea, and fruit juices, which is often correlated with antioxidant activity.
- Environmental Monitoring: For the detection of phenolic pollutants in water and soil samples.
- Biochemical Assays: As a chromogenic reagent in enzyme assays where a phenolic product is formed.

Conclusion

Gibbs' reagent, in both its dibromo- and dichloro- forms, remains a valuable tool for the qualitative and quantitative analysis of phenolic compounds. Its ease of use and cost-effectiveness make it an attractive option for a wide range of applications. However, researchers must be mindful of its limitations, particularly its lack of specificity and potential for interferences. By understanding the underlying chemistry, adhering to proper safety protocols, and carefully validating their methods, scientists and drug development professionals can effectively leverage the Gibbs reaction in their research endeavors.

References

► Click to expand

- Organic Syntheses Procedure. (n.d.). 2,6-dibromoquinone-4-chloroimide.
- HiMedia Laboratories. (n.d.). 2,6-Dichloroquinone-4-chloroimide, Hi-AR™.
- The International Pharmacopoeia. (n.d.). 2,6-Dichloroquinone-4-chloroimide.
- Arip, M. N. M., Heng, L. Y., Ahmad, M., & Hasbullah, S. A. (2013). Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood. *Chemistry Central Journal*, 7(1), 122. [\[Link\]](#)
- ResearchGate. (n.d.). (a) Reaction between phenol and Gibbs reactive in a basic medium to....
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloroquinone-4-Chloroimide.
- Pallagi, I., Toró, A., & Horváth, G. (1999). Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. *The Journal of Organic Chemistry*, 64(18), 6530–6540. [\[Link\]](#)
- Kolev, I., & Ivanova, S. (2018). The unusual behavior of Gibbs' reagent versus Nitrofural. *Scripta Scientifica Pharmaceutica*, 5(1), 14-19. [\[Link\]](#)
- Google Patents. (n.d.). US8668821B2 - Detection of phenols.
- Kolev, I., & Ivanova, S. (2018). THE UNUSUAL BEHAVIOR OF GIBBS' REAGENT VERSUS NITROFURAL. *Scripta Scientifica Pharmaceutica*, 5(1), 14-19. [\[Link\]](#)
- Josephy, P. D., & Van Damme, A. (1984). Reaction of Gibbs reagent with para-substituted phenols. *Analytical Chemistry*, 56(4), 813–814. [\[Link\]](#)
- Wikipedia. (n.d.). 2,6-Dibromoquinonechlorimide.
- Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. *Journal of mass spectrometry : JMS*, 53(10), 947–953. [\[Link\]](#)
- Kolev, I., & Ivanova, S. (2018). The unusual behavior of the Gibbs' reagent versus Nitrofural. Semantic Scholar. [\[Link\]](#)
- Wikipedia. (n.d.). 2,6-Dichloroquinone-4-chloroimide.
- Loba Chemie. (2016). 2,6-DICHLOROQUINONE-4-CHLORIMIDE AR 99% MSDS.
- Mistry, S., & Wenthold, P. G. (2018). Mass Spectrometric Detection of the Gibbs Reaction for Phenol Analysis.
- ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds?.
- Cheméo. (n.d.). 2,6-Dibromo-4-chloroanisole.
- HiMedia Laboratories. (n.d.). 2,6-Dichloroquinone-4-chloroimide, Hi-AR™.
- Dacre, J. C. (1971). Nonspecificity of the Gibbs reaction. *Analytical Chemistry*, 43(4), 589–591. [\[Link\]](#)
- Wikipedia. (n.d.). Chloroform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US8668821B2 - Detection of phenols - Google Patents [patents.google.com]
- 2. 2,6-Dichloroquinone-4-chloroimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dibromoquinonechlorimide - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Reaction of 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) with permethrin – an optical sensor for rapid detection of permethrin in treated wood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Dichloroquinone-4-chloroimide | 101-38-2 [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. 2,6-Dichloroquinone-4-chloroimide [drugfuture.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 17. journals.mu-varna.bg [journals.mu-varna.bg]
- To cite this document: BenchChem. [The Indophenol Reaction: A Comprehensive Technical Guide to Gibbs' Reagent and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153419#synonyms-for-2-6-dibromoquinone-4-chlorimide-like-gibbs-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com